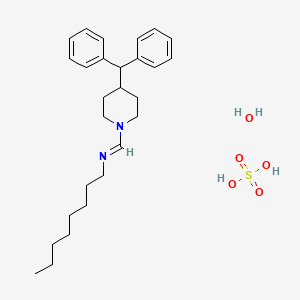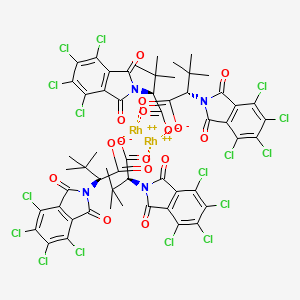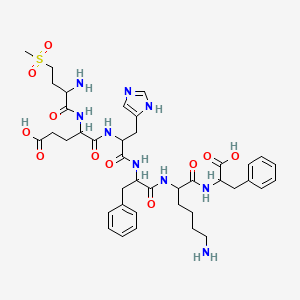
2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-ol, 3-(7-méthoxy-1,3-benzodioxol-5-yl)-, (2E)- est un composé organique de formule moléculaire C11H12O4. Il est caractérisé par la présence d’un groupe propénol lié à un fragment méthoxybenzodioxole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Propen-1-ol, 3-(7-méthoxy-1,3-benzodioxol-5-yl)-, (2E)- implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante consiste en la condensation du 7-méthoxy-1,3-benzodioxole avec le propénal en présence d’un catalyseur basique. La réaction est effectuée sous reflux, et le produit est purifié par des techniques standard telles que la recristallisation ou la chromatographie.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réactions à grande échelle utilisant des voies de synthèse similaires. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes de purification automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Propen-1-ol, 3-(7-méthoxy-1,3-benzodioxol-5-yl)-, (2E)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe propénol en groupe propanol.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium aluminium (LiAlH4) sont utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les nucléophiles en milieu acide ou basique.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner l’acide 3-(7-méthoxy-1,3-benzodioxol-5-yl)propanoïque, tandis que la réduction peut produire le 3-(7-méthoxy-1,3-benzodioxol-5-yl)propan-1-ol.
Applications De Recherche Scientifique
Le 2-Propen-1-ol, 3-(7-méthoxy-1,3-benzodioxol-5-yl)-, (2E)- a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Les caractéristiques structurales du composé en font un candidat pour l’étude des interactions enzymatiques et des voies métaboliques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent pharmacologiquement actif, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité dotés de propriétés spécifiques.
Mécanisme D'action
Le mécanisme par lequel le 2-Propen-1-ol, 3-(7-méthoxy-1,3-benzodioxol-5-yl)-, (2E)- exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe propénol du composé peut participer à des liaisons hydrogène et à d’autres interactions, influençant les voies et les processus biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(7-Méthoxy-1,3-benzodioxol-5-yl)-2-propén-1-ol
- 3-(7-Méthoxy-1,3-benzodioxol-5-yl)-2-propénal
Unicité
Le 2-Propen-1-ol, 3-(7-méthoxy-1,3-benzodioxol-5-yl)-, (2E)- est unique en raison de sa configuration structurale spécifique et de la présence à la fois d’un groupe propénol et d’un fragment méthoxybenzodioxole. Cette combinaison de caractéristiques confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications.
Propriétés
Numéro CAS |
69618-94-6 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H12O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-3,5-6,12H,4,7H2,1H3/b3-2+ |
Clé InChI |
QSGMKFMIYYKIKX-NSCUHMNNSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1OCO2)/C=C/CO |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B12301280.png)

![4-methyl-3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione hydrochloride](/img/structure/B12301302.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)



![2-(6-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B12301360.png)
![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)
